molecular formula C24H15I3 B1454159 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl CAS No. 855239-61-1

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Cat. No.: B1454159
CAS No.: 855239-61-1
M. Wt: 684.1 g/mol
InChI Key: IYUNFCULUCQLBM-UHFFFAOYSA-N
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Description

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is a compound with the molecular formula C24H15I3. It is characterized by the presence of three iodine atoms attached to a benzene ring, making it a highly iodinated aromatic compound. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.

Biochemical Analysis

Biochemical Properties

1,3,5-Tris(3-iodophenyl)benzene plays a significant role in biochemical reactions, particularly in the field of photoluminescence and chemo-sensing. It interacts with various enzymes, proteins, and other biomolecules through its iodine atoms, which can form halogen bonds with electron-rich sites on these biomolecules. These interactions can lead to changes in the conformation and activity of the biomolecules, thereby influencing biochemical pathways. For example, 1,3,5-Tris(3-iodophenyl)benzene has been shown to interact with proteins involved in oxidative stress responses, potentially modulating their activity and stability .

Cellular Effects

The effects of 1,3,5-Tris(3-iodophenyl)benzene on cellular processes are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in antioxidant defense mechanisms, leading to enhanced cellular resistance to oxidative stress . Additionally, 1,3,5-Tris(3-iodophenyl)benzene can modulate cell signaling pathways by interacting with key signaling proteins, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 1,3,5-Tris(3-iodophenyl)benzene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through halogen bonding and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, 1,3,5-Tris(3-iodophenyl)benzene has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Tris(3-iodophenyl)benzene can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or strong oxidizing agents . Long-term exposure to 1,3,5-Tris(3-iodophenyl)benzene has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 1,3,5-Tris(3-iodophenyl)benzene in animal models vary with different dosages. At low doses, this compound can enhance cellular antioxidant defenses and improve overall cellular function . At high doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dosage range leads to beneficial effects, while doses above this range result in adverse outcomes .

Metabolic Pathways

1,3,5-Tris(3-iodophenyl)benzene is involved in several metabolic pathways, primarily related to its iodine content. It can interact with enzymes involved in iodine metabolism, such as iodothyronine deiodinases, which play a role in thyroid hormone regulation . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl can be synthesized through a multi-step process involving the iodination of 1,3,5-triphenylbenzene. One common method involves the use of iodine and a suitable oxidizing agent, such as nitric acid, to introduce iodine atoms into the phenyl rings. The reaction is typically carried out under controlled conditions to ensure selective iodination and high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions with suitable nucleophiles.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form more complex aromatic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions, with the reactions conducted under inert atmosphere conditions.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atoms.

    Coupling Reactions: Products include larger, more complex aromatic compounds with extended conjugation.

Scientific Research Applications

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential use in drug development and diagnostic imaging.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.

Comparison with Similar Compounds

    1,3,5-Tris(4-iodophenyl)benzene: Similar in structure but with iodine atoms at different positions, affecting its reactivity and applications.

    1,3,5-Tris(4-bromophenyl)benzene: Contains bromine instead of iodine, leading to different chemical properties and reactivity.

    1,3,5-Tris(2-aminophenyl)benzene: Contains amino groups instead of iodine, making it useful for different types of chemical reactions and applications.

Uniqueness: 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is unique due to the specific positioning of iodine atoms, which influences its reactivity and suitability for certain applications. Its high iodine content also makes it particularly useful in fields requiring heavy atom effects, such as X-ray crystallography and certain types of imaging.

Properties

IUPAC Name

1,3,5-tris(3-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15I3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUNFCULUCQLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC(=CC(=C2)C3=CC(=CC=C3)I)C4=CC(=CC=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15I3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699641
Record name 1,3,5-tris(3-iodophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855239-61-1
Record name 1,3,5-tris(3-iodophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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